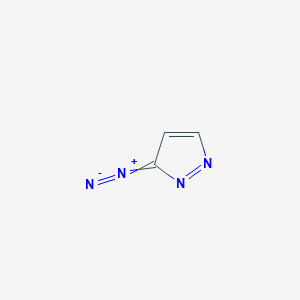

3-Diazo-3H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

55633-29-9 |

|---|---|

Molecular Formula |

C3H2N4 |

Molecular Weight |

94.08 g/mol |

IUPAC Name |

3-diazopyrazole |

InChI |

InChI=1S/C3H2N4/c4-6-3-1-2-5-7-3/h1-2H |

InChI Key |

NZNXVABRGBFJED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC1=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Diazo 3h Pyrazole and Its Derivatives

Direct Synthetic Approaches to Substituted 3-Diazo-3H-Pyrazoles

The most direct method for the synthesis of 3-diazo-3H-pyrazoles involves the diazotization of corresponding 3-aminopyrazole precursors. This classic transformation is a cornerstone in the synthesis of diazo compounds from aromatic or heteroaromatic amines. The process typically involves treating the 3-aminopyrazole with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), under acidic conditions.

Aminopyrazoles are highly reactive precursors suitable for this transformation chim.it. For instance, the synthesis can be initiated by reacting a 3-aminopyrazole derivative with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt. This intermediate is often unstable and is typically used immediately in subsequent reactions. In some cases, copper catalysis has been noted to generate intermediate diazo compounds from 5-aminopyrazoles, highlighting the role of metals in mediating such transformations mdpi.com.

The general sequence is as follows:

Formation of Nitrous Acid: Sodium nitrite reacts with a strong acid (e.g., HCl) to form nitrous acid (HNO₂) in situ.

Formation of the Diazonium Salt: The amino group on the pyrazole (B372694) ring attacks the nitrosonium ion (NO⁺) generated from nitrous acid, and after a series of protonation and dehydration steps, the diazonium salt is formed.

Deprotonation: Depending on the pH and structure, the intermediate may exist as the 3-diazo-3H-pyrazole.

This method's efficacy is contingent on the stability of the pyrazole ring to the acidic conditions and the reactivity of the specific aminopyrazole substrate.

Pyrazole Formation via 1,3-Dipolar Cycloaddition of Diazo Compounds

One of the most powerful and widely used methods for constructing the pyrazole core is the 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition wikipedia.org. This reaction involves a 1,3-dipole (a diazo compound) reacting with a dipolarophile (typically an alkyne or alkene) to form a five-membered heterocyclic ring rsc.orgnih.gov.

The reaction between a diazo compound and an alkyne is a direct and atom-economical route to pyrazoles researchgate.net. This concerted [3+2] cycloaddition initially yields a non-aromatic 3H-pyrazole intermediate. These 3H-pyrazoles are often unstable and readily isomerize to the more thermodynamically stable aromatic 1H-pyrazoles through a rsc.orgnih.gov-sigmatropic shift (a hydrogen migration) organic-chemistry.org.

The general mechanism is:

[3+2] Cycloaddition: The diazo compound adds across the carbon-carbon triple bond of the alkyne to form the five-membered 3H-pyrazole ring.

Isomerization: A proton migrates from the C3 carbon to the N1 nitrogen, leading to the formation of the aromatic 1H-pyrazole.

This reaction can be performed under thermal conditions, often without the need for a catalyst, particularly with electron-deficient alkynes researchgate.net. For example, the reaction of diazo compounds generated in situ from tosylhydrazones with alkynyl bromides produces 3H-pyrazoles, which can then isomerize to the corresponding 1H-pyrazoles organic-chemistry.org.

| Diazo Precursor | Alkyne | Conditions | Product | Yield | Reference |

| Tosylhydrazone of Benzaldehyde | Phenylacetylene | Heat | 3,5-Diphenyl-1H-pyrazole | Good | organic-chemistry.org |

| Ethyl Diazoacetate | Methyl Propiolate | Zn(OTf)₂ catalyst | Ethyl 3(5)-methyl-pyrazole-5(3)-carboxylate | 89% | nih.gov |

| N-alkylated Tosylhydrazones | Terminal Alkynes | AlCl₃ mediated | 1,3,5-Trisubstituted Pyrazoles | High | dntb.gov.ua |

When alkenes are used as dipolarophiles, the initial product of the 1,3-dipolar cycloaddition with a diazo compound is a pyrazoline (a dihydropyrazole) wikipedia.org. This reaction is highly efficient for constructing the pyrazoline skeleton.

An interesting application of this methodology is the synthesis of spiropyrazoline adducts. When cyclic ketones are converted to their corresponding diazo precursors (e.g., via N-tosylhydrazones) and reacted with alkenes, spirocyclic pyrazolines are formed, where the pyrazoline ring is attached to the original cyclic framework via a shared carbon atom. Visible-light-induced methods have been developed for the [3+2] cycloaddition of diazo intermediates with alkenes to furnish such spiropyrazolines nih.gov.

These pyrazoline adducts can be subsequently transformed into aromatic pyrazoles through an oxidation step, which removes two hydrogen atoms and introduces a double bond, thereby aromatizing the ring. This two-step sequence of cycloaddition followed by oxidation provides a versatile route to pyrazoles that are not easily accessible through direct cycloaddition with alkynes.

The regioselectivity of the 1,3-dipolar cycloaddition is a crucial aspect, especially when using unsymmetrical alkynes or alkenes, as it determines the substitution pattern on the final pyrazole ring. The outcome is governed by both electronic and steric factors of the substituents on the diazo compound and the dipolarophile wikipedia.orgacs.org.

According to Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For electron-rich diazo compounds like diazomethane, the reaction with electron-poor (conjugated) alkynes is HOMO(dipole)-LUMO(dipolarophile) controlled. This generally leads to the terminal nitrogen of the diazo compound bonding to the most electrophilic carbon of the alkyne researchgate.net.

For example, the reaction of diazomethane with methyl acrylate is 100% regioselective, with the terminal nitrogen of the diazomethane attacking the β-carbon of the acrylate. In contrast, with diazo(phenyl)methane, the regioselectivity is reversed due to the influence of the phenyl group.

The cycloaddition is a concerted, pericyclic reaction that proceeds suprafacially, meaning the stereochemistry of the alkene is retained in the resulting pyrazoline product. This stereospecificity is a key feature of the Huisgen cycloaddition.

Catalyzed Synthetic Routes to Pyrazoles Utilizing Diazo Precursors

While many 1,3-dipolar cycloadditions proceed thermally, the use of catalysts can significantly enhance reaction rates, improve yields, and control selectivity under milder conditions. Transition metals are widely employed to catalyze the formation of pyrazoles from diazo compounds or their precursors. These catalysts typically function by forming a metal-carbene intermediate from the diazo compound, which then undergoes further reaction.

A variety of transition metals have proven effective in catalyzing the synthesis of pyrazoles and their derivatives from diazo precursors.

Rhodium: Rhodium(II) catalysts, such as rhodium(II) acetate (Rh₂(OAc)₄), are highly effective at decomposing diazo compounds to generate rhodium-carbenoid intermediates. These intermediates are key in various transformations, including cascade reactions. For example, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a route to highly substituted pyrazoles organic-chemistry.org. Rhodium catalysis is also used in the annulation of pyrazolones with diazo compounds to create fused heterocyclic systems rsc.org.

Copper: Copper catalysts are widely used and cost-effective. They can promote the aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates to form pyrazoles, with air serving as a green oxidant organic-chemistry.org. Copper-catalyzed cycloaddition of sydnones with terminal alkynes is another efficient flow-chemistry method for producing pyrazoles nih.gov.

Gold: Gold catalysts have been shown to mediate the formation of pyrazoline derivatives from diaziridines and alkynes. The proposed mechanism involves a gold-mediated ring-opening of the diaziridine, followed by alkyne insertion and intramolecular hydroamination nih.gov.

Palladium: Palladium catalysts are versatile and enable various synthetic strategies. They are used in sequential Kumada–Sonogashira cyclocondensation reactions and in carbonylative couplings to form alkynone intermediates, which then cyclize with hydrazines to yield pyrazoles nih.gov. Palladium-catalyzed coupling of aryl triflates with pyrazole derivatives is also a known method for N-arylpyrazole synthesis organic-chemistry.org.

Iron: Iron is an abundant, inexpensive, and environmentally benign metal catalyst. Iron-catalyzed routes for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols have been developed organic-chemistry.orgresearchgate.net.

Nickel: Nickel-based heterogeneous catalysts are used for the one-pot synthesis of pyrazoles from the condensation of hydrazines, ketones, and aldehydes mdpi.comresearchgate.net. These catalysts are often reusable, adding to the sustainability of the process.

Platinum: Platinum complexes involving pyrazole ligands, such as cis-[PtCl₂(Hpz)₂], have been synthesized and characterized. While this demonstrates the interaction of platinum with the pyrazole core, its direct catalytic role in the cycloaddition-based synthesis from diazo compounds is less common compared to other metals researchgate.netnih.gov.

| Catalyst | Reactants | Product | Yield | Conditions | Reference |

| Rh₂(OAc)₄ | Hydrazines + Alkynes | Substituted Pyrazoles | High | Mild conditions | organic-chemistry.org |

| Cu₂O | Hydrazines + Alkynoates | Substituted Pyrazoles | Good | Aerobic, Base | organic-chemistry.org |

| Iron Nitrate | Hydrazones + 1,2-diols | 1,3,5-substituted pyrazoles | High | Ligand-free, neat | researchgate.net |

| Heterogeneous Nickel | Hydrazine, Ketone, Aldehyde | Substituted Pyrazoles | Good to Excellent | Room Temp, One-pot | mdpi.com |

| PdCl₂(PPh₃)₂ / CuI | Aryl Iodides, CO, Hydrazine, Alkyne | Tetrasubstituted Pyrazoles | Moderate to Good | Carbonylative coupling | nih.gov |

Main Group Element Catalysis (e.g., Borane-Catalyzed Transformations)

The use of main group elements as catalysts in organic synthesis has gained considerable attention as a sustainable and often milder alternative to transition metal catalysis. In the realm of pyrazole synthesis, borane catalysts have demonstrated utility. For instance, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been effectively employed as a Lewis acidic catalyst.

One notable application involves the reaction between aryl esters and vinyl diazoacetates, catalyzed by B(C₆F₅)₃, to produce N-alkylated pyrazoles with high regioselectivity. nih.gov This reaction is significant as it retains the diazo functionality within the heterocyclic product, a key feature for synthesizing derivatives of 3-diazo-3H-pyrazole. The mechanism is proposed to involve the generation of a carbenium species, which then acts as an autocatalyst in the regioselective formation of the pyrazole ring. nih.gov Detailed computational studies have supported this autocatalytic pathway. nih.gov

Another example of main group element involvement is the use of ammonia borane as a reagent in conjunction with a pyrazole catalyst for the production of dihydrogen. researchgate.net While not a direct synthesis of the pyrazole ring itself, this highlights the interaction and catalytic potential within pyrazole and borane systems.

Acid-Mediated and Catalyst-Free Cyclizations

Acid-mediated cyclizations represent a classical yet effective approach to pyrazole synthesis. These reactions often involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The acidic conditions facilitate the initial condensation and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring. For example, a multicomponent reaction for the synthesis of aminocyanopyrazoles can be conducted under acid catalysis, reacting malononitrile with an orthoester and hydrazine derivatives. bookpi.org

In a move towards more environmentally benign and operationally simple procedures, catalyst-free cyclization methods have been developed. A prominent example is the thermal 1,3-dipolar cycloaddition of diazo compounds to alkynes. rsc.orgresearchgate.net This reaction proceeds readily upon heating, and for α-diazocarbonyl substrates, it can often be conducted under solvent-free conditions, affording the pyrazole products in high yields without the need for extensive workup or purification. rsc.orgresearchgate.net

Furthermore, a temperature-controlled, divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed that proceeds via electrophilic cyclization in the absence of both transition-metal catalysts and oxidants. nih.gov By simply adjusting the reaction temperature, the desired products can be obtained in moderate to excellent yields from common starting materials. nih.gov

Intramolecular Cyclization Strategies Involving Vinyldiazo Precursors

A powerful and versatile method for the synthesis of substituted pyrazoles involves the intramolecular cyclization of vinyldiazo compounds. organic-chemistry.orgucr.educhemrxiv.org This approach is particularly noteworthy for its operational simplicity and the fact that it does not require a catalyst. ucr.educhemrxiv.org Vinyldiazoacetates, which can be readily prepared, undergo a thermal electrocyclization to form the pyrazole ring in good to excellent yields. organic-chemistry.orgucr.educhemrxiv.org

This methodology allows for the synthesis of mono-, di-, and tri-substituted pyrazoles, offering flexibility in the introduction of various substituents. organic-chemistry.orgucr.educhemrxiv.org The reaction conditions have been optimized, with polar, aprotic solvents often providing the best results. organic-chemistry.org The scope of the reaction is broad, accommodating both electron-rich and electron-deficient substituents on the vinyldiazo precursor, although steric hindrance can influence the reaction efficiency. organic-chemistry.org

Cascade and Multicomponent Reactions for the Construction of Pyrazole Derivatives

Cascade and multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules, including pyrazole derivatives, from simple and readily available starting materials in a single synthetic operation. bookpi.orgmdpi.combeilstein-journals.org These reactions are characterized by their high atom, step, and pot economy, making them attractive from both an economic and environmental perspective.

A variety of MCRs have been developed for pyrazole synthesis. For instance, a four-component reaction of 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, diverse aldehydes, and dimedone mediated by diethylamine in water has been reported for the synthesis of pyrazole-dimedone derivatives. mdpi.com Another example is the five-component reaction of 5-methyl-1,3,4-thiadiazole-2-thiol, various aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate, catalyzed by montmorillonite K10, to produce highly substituted pyrano[2,3-c]pyrazoles. mdpi.com

Cascade reactions, where a series of intramolecular transformations occur sequentially without the isolation of intermediates, have also been effectively utilized. An iodine-mediated cascade strategy has been developed for the synthesis of amino pyrazole thioether derivatives in the absence of metals and solvents. acs.org This reaction proceeds through a Michael-type addition, intramolecular C–N bond formation, and subsequent electrophilic substitution. acs.org The reaction of N-tosylhydrazones with 2-alkynylpyridines is another example of a cascade process that leads to the formation of 2-(pyrazol-3-yl)pyridines, which are important structural motifs. rsc.org

The following table provides a summary of selected cascade and multicomponent reactions for pyrazole synthesis:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Four-component | 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, aldehydes, dimedone | Et₂NH, water | Pyrazole-dimedone derivatives |

| Five-component | 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10 | Pyrano[2,3-c]pyrazoles |

| Cascade | Phenylhydrazine hydrochloride, 3-aminocrotononitrile, benzenethiol | Iodine, solvent-free | Amino pyrazole thioethers |

| Cascade | N-tosylhydrazones, 2-alkynylpyridines | Base | 2-(Pyrazol-3-yl)pyridines |

Reactivity Profiles and Mechanistic Elucidation of 3 Diazo 3h Pyrazole Chemistry

Generation and Reactivity of Carbene Intermediates from 3-Diazo-3H-Pyrazoles

The thermal or photochemical decomposition of 3-diazo-3H-pyrazole results in the extrusion of molecular nitrogen and the formation of the corresponding carbene, 3H-pyrazol-3-ylidene. This carbene is a highly reactive intermediate that can undergo a variety of transformations, making it a valuable species in organic synthesis.

Carbene Insertion Reactions into Various Chemical Bonds

Carbene insertion into C-H and other X-H bonds is a hallmark reaction of carbenes. While specific studies on 3H-pyrazol-3-ylidene are limited, the reactivity of carbenes generated from other diazo compounds provides a framework for understanding its potential. These reactions typically proceed via a concerted mechanism, leading to the formation of a new single bond. The reactivity of the C-H bond towards insertion generally follows the order: tertiary > secondary > primary.

| Substrate | Product | Comments |

| Alkane (R-H) | 3-Alkyl-3H-pyrazole | Insertion into C-H bonds. |

| Alcohol (R-O-H) | 3-Alkoxy-3H-pyrazole | Insertion into the O-H bond. |

| Amine (R₂N-H) | 3-Amino-3H-pyrazole | Insertion into the N-H bond. |

Cyclopropanation Reactions Utilizing Carbene Species

The addition of a carbene to a double bond to form a cyclopropane ring is a fundamental and widely utilized transformation in organic synthesis. The reaction of 3H-pyrazol-3-ylidene with alkenes is expected to yield pyrazolyl-substituted cyclopropanes. The stereochemistry of the alkene is generally retained in the cyclopropane product, suggesting a concerted reaction mechanism.

The general mechanism for cyclopropanation involves the 1,3-dipolar cycloaddition of the diazo compound to the alkene, forming a pyrazoline intermediate. Subsequent thermal or photochemical denitrogenation then yields the cyclopropane. researchgate.net

| Alkene | Product | Diastereoselectivity |

| Styrene | 1-Phenyl-2-(3H-pyrazol-3-yl)cyclopropane | High |

| Cyclohexene | 7-(3H-pyrazol-3-yl)bicyclo[4.1.0]heptane | Syn addition favored |

Dimerization and Other Carbene-Mediated Transformations

In the absence of a suitable trapping agent, 3H-pyrazol-3-ylidene can undergo dimerization to form the corresponding azine. This reaction is a common fate for many carbene species. Other potential carbene-mediated transformations include ylide formation with heteroatom-containing compounds and Wolff rearrangement if a carbonyl group is present at an adjacent position, although the latter is not intrinsic to the parent 3-diazo-3H-pyrazole.

Thermal and Photochemical Transformations of 3H-Pyrazoles

3H-pyrazoles, including the diazo precursor, are susceptible to both thermal and photochemical transformations. These reactions can lead to a variety of products through different mechanistic pathways.

Thermally, 3H-pyrazoles can undergo cleavage of the N1-C5 bond, which becomes more significant at higher temperatures or when radical-stabilizing groups are present at the C5 position. cdnsciencepub.com The thermal decomposition of substituted 3,3-diphenyl-3H-pyrazoles in aprotic solvents can lead to denitrogenation and the formation of cyclopropene derivatives. rsc.org

Photochemically, 3H-pyrazoles can undergo two primary types of reactions: a 4π electrocyclic ring closure and cleavage to form vinyl diazo compounds. cdnsciencepub.comresearchgate.net Low-temperature irradiation of some substituted 3H-pyrazoles has been shown to yield 1,2-diazabicyclo[2.1.0]pent-2-enes. researchgate.net However, in other cases, irradiation leads to the formation of a cyclopropene via the decomposition of an intermediate vinyl diazo compound. researchgate.net

| Conditions | Transformation | Products |

| Thermal (High Temp) | N1-C5 bond cleavage | Radical intermediates, rearranged products |

| Thermal (in aprotic solvent) | Denitrogenation | Cyclopropenes |

| Photochemical (Low Temp) | 4π Electrocyclic ring closure | 1,2-Diazabicyclo[2.1.0]pent-2-enes |

| Photochemical | Cleavage | Vinyl diazo compounds, cyclopropenes |

Rearrangement Pathways of 3H-Pyrazoles

3H-pyrazoles are known to undergo characteristic rearrangement reactions, with sigmatropic shifts being a prominent pathway.

researchgate.netcdnsciencepub.com-Sigmatropic Shifts (e.g., van Alphen-Hüttel Rearrangement)

The van Alphen-Hüttel rearrangement is a well-documented thermal rearrangement of 3H-pyrazoles to their more stable 1H-pyrazole isomers. This transformation is believed to proceed through a series of researchgate.netcdnsciencepub.com-sigmatropic shifts. wikipedia.org The rearrangement can involve the migration of a substituent from the C3 position to either the N1 or C4 position.

The regioselectivity of the van Alphen-Hüttel rearrangement is influenced by the nature of the substituents on the pyrazole (B372694) ring. For example, in 3,3-diphenyl-3H-pyrazoles with an electron-withdrawing group at the C5 position, heating in an aprotic solvent leads to the migration of a phenyl group to the C4 position. researchgate.net Conversely, if a strong electron-withdrawing group is present at the C4 position, the phenyl group migrates to the N2 position. researchgate.net

The mechanism of the van Alphen-Hüttel rearrangement can be complex, sometimes involving a sequence of shifts. For instance, the thermal rearrangement of certain 3,3-spiro-(cyclopentyl)pyrazoles involves an initial ring expansion via the van Alphen-Hüttel rearrangement, followed by a series of subsequent researchgate.netcdnsciencepub.com-shifts. wikipedia.org Studies on dimethyl 3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates have shown that the initial alkyl migration is followed by two successive researchgate.netcdnsciencepub.com-sigmatropic shifts of a methoxycarbonyl group. cdnsciencepub.com

| Starting Material | Conditions | Major Rearrangement Product |

| 3,3,5-Triphenyl-3H-pyrazole | Heat | 1,4,5-Triphenyl-1H-pyrazole |

| Methyl 3,3-diphenyl-3H-pyrazole-5-carboxylate | Heat | Methyl 4,5-diphenyl-1H-pyrazole-3-carboxylate researchgate.net |

| 3,3-spiro-(cyclopentyl)-4,5-bis(methoxycarbonyl)-3H-pyrazole | Heat | Tetrahydroindazole derivative wikipedia.org |

Ring Expansion Reactions to Form Larger Heterocyclic Systems (e.g., Benzodiazepines)

The transformation of pyrazole rings into larger heterocyclic systems is a significant area of synthetic chemistry. While the direct ring expansion of a 3-diazo-3H-pyrazole to a benzodiazepine is not a widely reported pathway in the surveyed literature, the expansion of the core pyrazole ring to other systems, such as six-membered heterocycles, has been documented.

A notable example is the Rhodium(II)-catalyzed ring expansion of substituted pyrazoles with diazocarbonyl compounds, which yields 1,2-dihydropyrimidines. nih.gov This reaction represents a unique carbenoid insertion into a nitrogen-nitrogen bond. nih.gov According to DFT calculations, the mechanism does not proceed through a simple direct insertion. Instead, it involves a multi-step sequence:

Formation of a metal-bound pyrazolium ylide.

Dissociation to a metal-free pyrazolium ylide.

Rearrangement to a 1,5-diazahexatriene intermediate.

A final 1,6-cyclization step to form the 1,2-dihydropyrimidine ring. nih.gov

This pathway provides a novel method for accessing 4-unsubstituted 1,2-dihydropyrimidines and demonstrates the pyrazole ring's capacity for expansion under specific catalytic conditions. nih.gov

Other types of ring expansions involving diazo compounds often occur through the generation of carbene intermediates, which can then undergo rearrangements. For instance, the Wolff rearrangement of a cyclic α-diazo ketone typically results in a ring-contracted product via a ketene intermediate. wikipedia.org However, various photochemical and thermal reactions of diazo compounds can lead to ring expansions in other heterocyclic systems, such as the expansion of oxetanes and thietanes. acs.orgresearchgate.net These reactions are often mediated by the formation of ylide intermediates followed by sigmatropic rearrangements. chinesechemsoc.org

Reactivity of 3-Diazo-3H-Pyrazoles as 1,3-Dipoles and Higher Order Dipoles

A primary and well-established mode of reactivity for diazo compounds, including 3-diazo-3H-pyrazoles, is their function as 1,3-dipoles in [3+2] cycloaddition reactions. Diazoalkanes are classic examples of 1,3-dipoles, participating in reactions with a wide variety of dipolarophiles (e.g., alkenes and alkynes) to construct five-membered heterocyclic rings.

In this context, the diazo group (–C=N+=N–) acts as the three-atom component. The reaction with an alkyne, for instance, leads to the formation of a pyrazole ring. This reactivity is fundamental to the synthesis of many pyrazole derivatives. The mechanism is generally considered a concerted pericyclic reaction, where the bonds are formed in a single step, although stepwise mechanisms can also occur depending on the substrates and conditions.

The versatility of this reaction allows for the synthesis of a vast array of substituted pyrazoles, as the substituents on both the diazo compound and the dipolarophile are incorporated into the final product. This cycloaddition pathway is a cornerstone of pyrazole synthesis and a key predictive tool for understanding the reactivity of 3-diazo-3H-pyrazoles with unsaturated systems.

Influence of Substituents and Reaction Conditions on Reactivity and Selectivity

The chemical behavior of 3-diazo-3H-pyrazoles is highly sensitive to both the electronic nature of substituents on the pyrazole ring and the external reaction conditions employed. These factors can dictate the reaction pathway, favoring one type of reactivity (e.g., 1,3-dipolar cycloaddition) over others (e.g., carbene formation or Wolff rearrangement) and controlling the selectivity of the transformation.

Influence of Substituents:

The stability and reactivity of diazo compounds are significantly influenced by the electronic properties of adjacent functional groups.

Electron-Withdrawing Groups (EWGs): EWGs can stabilize the diazo compound, making it less prone to spontaneous decomposition. However, this increased stability can also decrease its reactivity in cycloaddition reactions.

Electron-Donating Groups (EDGs): EDGs tend to destabilize the diazo group, lowering the activation energy for nitrogen extrusion (N₂ loss) and promoting the formation of a corresponding carbene intermediate. This can facilitate reactions such as C-H insertion or cyclopropanation.

Thermal Stability: The thermal stability of diazo compounds is directly correlated with substituent effects. Electron-rich substituents generally lead to lower thermal stability, with onset temperatures for decomposition ranging from 75–160 °C. acs.org This has important implications for process safety and for controlling thermally induced reactions. acs.org

Influence of Reaction Conditions:

The choice of activation method and solvent can steer the reaction toward specific products. The primary methods for inducing reactivity are thermal, photochemical, and metal-catalyzed decomposition.

| Condition | Primary Intermediate(s) | Typical Reactions | Notes |

| Thermal | Carbene, Ketene (from α-diazoketones) | Wolff Rearrangement, Cycloadditions, Insertions | Reaction course can be temperature-dependent. At elevated temperatures, competing reactions are more likely. organic-chemistry.org |

| Photochemical | Carbene (singlet or triplet state) | Cyclopropanation, C-H/X-H Insertion, Ylide Formation, Wolff Rearrangement | Can be performed at low temperatures, minimizing side reactions. The nature of the carbene can be influenced by sensitizers. acs.orgorganic-chemistry.orgmdpi.com |

| Metal Catalysis (e.g., Rh(II), Ag(I)) | Metal-Carbenoid | Ring Expansion, Cyclopropanation, Ylide Formation, Insertion | Offers high selectivity and control. The catalyst can influence stereochemistry and chemoselectivity. Silver catalysts may fail with sterically hindered substrates. nih.govorganic-chemistry.org |

The solvent can also play a critical role. For example, in the Wolff rearrangement, conducting the reaction in a nucleophilic solvent like methanol can lead to trapping of the intermediate carbene, resulting in O-H insertion byproducts alongside the expected ketene-derived products. organic-chemistry.org In the case of pyrazole ring expansion, rhodium(II) catalysts are particularly effective at generating the key metal-carbenoid that initiates the reaction cascade. nih.gov

Computational and Theoretical Investigations of 3 Diazo 3h Pyrazole Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone for investigating the reaction pathways of diazo compounds and the formation of pyrazole (B372694) systems. Researchers utilize DFT to map potential energy surfaces, identify transition states, and calculate activation barriers, thereby unraveling complex reaction mechanisms.

A key reaction involving diazo compounds is the [3+2] cycloaddition. Theoretical studies on the thermal decomposition of related pyrazoline systems have been performed using DFT at the B3LYP/6-31G(d) level of theory to explain the molecular mechanisms involved. mdpi.com The mechanism of pyrazole formation from the reaction of chalcones with thiosemicarbazide (B42300) has also been investigated through DFT calculations, proposing and confirming the most likely reaction pathway, which involves either a condensation-Michael addition sequence or the reverse. koreascience.kr

In the context of forming 3H-pyrazoles, cascade reactions involving the 1,3-dipolar cycloaddition of a diazo compound with an alkyne are of significant interest. scispace.com The mechanism for these transformations is proposed to involve several steps:

Decomposition of a precursor (like a tosylhydrazone) to generate the diazo compound in situ. scispace.com

A [3+2] cycloaddition between the diazo compound and an alkyne to form a 3H-pyrazole intermediate. scispace.comuni-muenchen.de

A subsequent Current time information in Berlin, DE.nih.gov-sigmatropic rearrangement that leads to the final, stable 1H-pyrazole product. scispace.comuni-muenchen.de

DFT calculations have been employed to understand the energetics of these steps. For instance, in the reaction of diazo compounds with bromoethenylsulfonyl fluoride (B91410) (Br-ESF), transition states were optimized at the M06-2X/6-311++G(d,p) level of theory. nih.gov These calculations revealed the free energies of activation, providing a quantitative measure of the reaction's feasibility.

| Reaction / Process | DFT Method | Calculated Parameter | Value | Ref |

| Reaction of Ethyl Diazoacetate with Br-ESF | M06-2X/6-311++G(d,p) | Free Energy of Activation (ΔG‡) | 16.3 kcal/mol | nih.gov |

| Reaction of Ethyl Azidoacetate with Br-ESF | M06-2X/6-311++G(d,p) | Free Energy of Activation (ΔG‡) | 26.5 kcal/mol | nih.gov |

| Isomerization of Dihydropyrazoles | B3LYP/6-31G* | Relative Stability (Isomer 6a vs. 6b) | 1.5 kcal/mol | ucla.edu |

This table presents selected DFT-calculated energy values for reactions involving diazo compounds and related pyrazole systems, illustrating the quantitative insights gained from such studies.

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs) in 3-Diazo-3H-Pyrazoles

The electronic nature of 3-diazo-3H-pyrazoles and related diazo compounds is central to their reactivity. Frontier Molecular Orbital (FMO) theory is a powerful framework used to rationalize and predict the outcomes of pericyclic reactions, such as 1,3-dipolar cycloadditions. imperial.ac.uk The interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (the diazo compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (e.g., an alkyne or alkene) is typically dominant. nih.gov

Computational studies have shown that the reactivity of diazo compounds is linked to the energy of their HOMO. For example, quantum chemical calculations demonstrated that the HOMO of ethyl diazoacetate is significantly higher in energy compared to that of ethyl azidoacetate. nih.gov This higher energy HOMO facilitates a normal-demand (type I) 1,3-dipolar cycloaddition, making the diazo compound more reactive towards electron-deficient partners like Br-ESF. nih.gov The matched FMOs result in a lower activation energy barrier for the diazo compound reaction compared to the corresponding azide (B81097) reaction. nih.gov

The analysis of FMOs provides a clear picture of the orbital interactions that stabilize the transition state. In the cycloaddition of ethyl diazoacetate with Br-ESF, stabilizing interactions between the orbitals of the two reacting molecules in the transition state geometry have been visualized and analyzed. nih.gov

| Compound | Orbital | Calculated Energy (eV) | DFT Method | Ref |

| Ethyl Diazoacetate | HOMO | -7.16 | M06-2X/6-311++G(d,p) | nih.gov |

| Ethyl Diazoacetate | LUMO | -0.11 | M06-2X/6-311++G(d,p) | nih.gov |

| Ethyl Azidoacetate | HOMO | -8.11 | M06-2X/6-311++G(d,p) | nih.gov |

| Bromoethenylsulfonyl Fluoride (Br-ESF) | LUMO | -2.71 | M06-2X/6-311++G(d,p) | nih.gov |

This table displays the calculated frontier molecular orbital energies for representative diazo and dipolarophile compounds. The smaller HOMO-LUMO gap between ethyl diazoacetate and Br-ESF corresponds to its higher reactivity.

Prediction of Reactivity and Selectivity in Diazo Compound Transformations

A major goal of computational studies is to predict the reactivity and selectivity (chemo-, regio-, and stereo-) of chemical transformations. For reactions involving diazo compounds, theoretical models have been successful in explaining and predicting experimental outcomes.

Chemoselectivity: FMO analysis has been used to explain the chemoselective reactivity of diazo compounds over azides in cycloadditions with ethenylsulfonyl fluorides. nih.gov The higher-lying HOMO of the diazo compound leads to a lower activation barrier and thus a faster reaction compared to the corresponding azide under the same conditions. nih.gov This allows for selective cycloadditions with diazo compounds even in the presence of azide functional groups. nih.gov

Regioselectivity: In the formation of pyrazoles via [3+2] cycloadditions, the regioselectivity is a critical aspect. The nucleophilic character of diazo compounds often enforces high regioselectivity with Michael acceptors, leading to specific substitution patterns in the resulting pyrazole or pyrazoline ring. nih.gov In more complex cascade reactions, such as those proceeding through a 3H-pyrazole intermediate followed by a Current time information in Berlin, DE.nih.gov-sigmatropic rearrangement, the final regiochemistry is determined by the migratory aptitude of the substituents. scispace.com Computational studies can predict which group is more likely to migrate. For instance, in reactions of tosylhydrazones derived from acetophenones, the aryl group preferentially migrates, whereas for 2-substituted acetophenones, the CH2X group may migrate instead, leading to different regioisomers. scispace.com DFT calculations on the relative stability of the potential products can rationalize the observed product distribution. ucla.edu

Conformational Analysis and Stability Studies of Key Intermediates and Products

The three-dimensional structure and relative stability of intermediates and products are crucial determinants of a reaction's course and outcome. Computational methods are widely used to perform conformational analyses and calculate the relative energies of different species.

In the synthesis of dihydropyrazoles from the cycloaddition of α-diazoacetophenone and methyl vinyl ketone, two regioisomers were formed. ucla.edu To understand the product ratio, the structures of the two isomers were optimized using the B3LYP density functional method with the 6-31G* basis set. ucla.edu The calculations predicted one isomer to be 1.5 kcal/mol more stable than the other, which was attributed to the greater ability of an acetyl group to conjugate with the hydrazone compared to a benzoyl group. ucla.edu This energy difference was reflected in key bond length differences in the optimized structures. ucla.edu

Similarly, DFT calculations have been used to study the stability of various conformers of synthesized chalcones and their resulting pyrazoline derivatives. koreascience.kr These studies revealed how the orientation of different molecular fragments, such as biphenyl (B1667301) and phenylthiophene moieties, affects the stability of the conformers. koreascience.kr Such analyses are vital for understanding the structural preferences of these molecules, which can influence their biological activity and physical properties.

| Compound/Isomer | Computational Method | Key Finding | Relative Energy (kcal/mol) | Ref |

| 3-acetyl-5-benzoyl-4,5-dihydro-1H-pyrazole | B3LYP/6-31G | More stable isomer | 0.0 | ucla.edu |

| 5-acetyl-3-benzoyl-4,5-dihydro-1H-pyrazole | B3LYP/6-31G | Less stable isomer | +1.5 | ucla.edu |

This table highlights the use of DFT to determine the relative stability of product isomers, providing a rationale for experimentally observed product distributions.

Advanced Applications of 3 Diazo 3h Pyrazole Chemistry in Organic Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocycles Beyond Simple Pyrazoles

The reactivity of 3-diazo-3H-pyrazole extends far beyond the synthesis of simple pyrazoles, enabling the construction of a wide array of more complex nitrogen-containing heterocyclic systems. A primary mode of reaction is through [3+2] cycloaddition reactions, where the diazo compound acts as a 1,3-dipole. rhhz.netresearchgate.net These reactions, when performed with various dipolarophiles, lead to the formation of diverse five-membered heterocyclic rings. For instance, reaction with alkynes or alkenes bearing electron-withdrawing groups can yield pyrazoline and pyrazole (B372694) derivatives. rhhz.net

Furthermore, 3-diazo-3H-pyrazoles are instrumental in synthesizing fused heterocyclic systems. For example, they can react with enamines in a regioselective manner to produce pyrazolo[5,1-c] vulcanchem.comnih.govacs.orgtriazines. arkat-usa.org This reactivity has been extended to enamines containing other heterocyclic moieties, such as isoxazole (B147169) and thiadiazole, leading to the formation of novel 3-azolylpyrazolo[5,1-c] vulcanchem.comnih.govacs.orgtriazines. arkat-usa.org Transition metal catalysis, particularly with rhodium(III), has enabled the synthesis of various nitrogen-containing heterocycles through chelation-assisted C-H activation and annulation with diazo compounds, leading to structures like indoles, isoquinolines, and carbazoles. rsc.org

The versatility of 3-diazo-3H-pyrazole is further demonstrated in its ability to participate in cascade reactions. For example, a [3+2] cycloaddition followed by a vulcanchem.comorganic-chemistry.org-sigmatropic rearrangement can lead to the formation of N-acyl pyrazoles. uni-muenchen.de This cascade approach has been utilized to generate bioactive, polycyclic pyrazole derivatives. uni-muenchen.de

Construction of Complex Polycyclic and Spirocyclic Scaffolds

The unique reactivity of 3-diazo-3H-pyrazole makes it a valuable tool for the construction of complex polycyclic and spirocyclic frameworks, which are prevalent in natural products and medicinally important compounds.

One key strategy involves the intramolecular reactions of diazo compounds. For instance, intramolecular carbene transformations, such as C-H insertion, can lead to the formation of fused ring systems. nih.gov Transition metal-catalyzed cyclization processes are particularly effective in this regard. nih.gov

Spirocyclic compounds, characterized by two rings sharing a single atom, can be synthesized through [3+2] cycloaddition reactions of cyclic α-diazo carbonyl compounds. uni-muenchen.de These reactions often proceed via the formation of a spirocyclic 3H-pyrazole intermediate, which can then undergo thermal rearrangement to yield more stable 1H-pyrazole-fused tricyclic products. uni-muenchen.de The synthesis of spirocyclic or fused pyrazoles has also been achieved from cyclic ketones, where a [3+2] cycloaddition is followed by a vulcanchem.comorganic-chemistry.org rearrangement sequence, resulting in the expansion of the carbocyclic ring. acs.org

Hypervalent iodine reagents have also been employed in the synthesis of spirocyclic scaffolds, demonstrating the diverse methodologies available for constructing these complex architectures. beilstein-journals.org The ability to generate such intricate molecular frameworks highlights the strategic importance of diazo chemistry in accessing novel chemical space.

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The chemistry of 3-diazo-3H-pyrazole has been pivotal in the development of new methods for forming crucial carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These methodologies are fundamental to the assembly of complex organic molecules.

Carbon-Carbon Bond Formation:

A significant application of diazo compounds is in transition metal-catalyzed C-H activation/C-C bond formation reactions. nih.gov Dirhodium tetracarboxylate, for example, catalyzes the reaction of diazo compounds with alkanes. nih.gov The reaction proceeds through the formation of a rhodium-carbene complex, which then undergoes a single-step C-H activation/C-C formation. nih.gov This process allows for the direct functionalization of otherwise unreactive C-H bonds.

Furthermore, 3-diazo-3H-pyrazoles can participate in multicomponent reactions to form multiple C-C bonds in a single operation. For instance, a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, and carbon monoxide can produce pyrazole derivatives. researchgate.net

Carbon-Heteroatom Bond Formation:

The formation of carbon-heteroatom bonds is another area where 3-diazo-3H-pyrazole chemistry has made significant contributions. researchgate.netnumberanalytics.com Transition metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. nitrkl.ac.inacs.org For example, rhodium-catalyzed N-H insertion reactions of diazo compounds with amines provide a direct route to α-amino esters. researchgate.net

Visible-light photocatalysis has emerged as a green alternative to transition metal catalysis for C-H alkylation of N-heterocycles using diazo compounds. acs.org This method allows for the selective alkylation of a wide range of N-heteroaromatics under mild conditions. acs.org The development of these novel bond-forming reactions underscores the broad utility of 3-diazo-3H-pyrazole as a versatile reagent in modern organic synthesis.

Strategic Use as Precursors for Highly Functionalized Molecules

3-Diazo-3H-pyrazoles serve as strategic precursors for a wide variety of highly functionalized molecules, owing to the diazo group's ability to be transformed into numerous other functionalities. vulcanchem.com They are particularly valuable as precursors to metal carbenes, which are highly reactive intermediates capable of undergoing a plethora of transformations. nih.gov

Transition metal catalysts, such as those based on rhodium and copper, are commonly used to generate carbenes from diazo compounds. nih.gov These carbenes can then participate in reactions such as:

Cyclopropanation and Cyclopropenation: Reactions with alkenes and alkynes to form three-membered rings. nih.gov

Insertion Reactions: Insertion into C-H, O-H, and N-H bonds to introduce new functional groups. nih.govacs.org

Ylide Formation: Generation of ylides (e.g., carbonyl ylides, oxonium ylides, azomethine ylides) which can undergo further cycloaddition or ring-closure reactions. nih.gov

The diazo group itself can also be retained during certain transformations, allowing for subsequent functionalization. For example, [2+3]-cycloaddition reactions can occur without affecting the diazo functionality, yielding products that can undergo further reactions like 1,2-migrations upon dinitrogen extrusion. nih.gov This sequential reactivity allows for the construction of complex molecules in a controlled, step-wise manner.

Emerging Trends and Future Research Directions in 3 Diazo 3h Pyrazole Chemistry

Integration with Flow Chemistry Techniques for Enhanced Synthesis

The inherent instability and potential hazards associated with diazo compounds, including 3-diazo-3H-pyrazole, have historically limited their large-scale application. Flow chemistry has emerged as a powerful technology to mitigate these risks and enhance synthetic efficiency. galchimia.commdpi.comsioc-journal.cn The continuous nature of flow reactors allows for the in situ generation of reactive intermediates in small, controlled volumes, which are immediately consumed in the subsequent reaction step. mdpi.commdpi.com This approach significantly reduces the accumulation of hazardous materials, thereby improving the safety profile of the process. mdpi.com

For the synthesis involving 3-diazo-3H-pyrazole, flow chemistry offers several key advantages:

Enhanced Safety: By generating 3-diazo-3H-pyrazole on demand and immediately reacting it, the risks associated with its storage and handling are minimized. mdpi.com

Improved Scalability: Flow processes can be readily scaled up by extending the operation time or by using parallel reactor setups, without the need for significant process redesign. galchimia.com

Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.

Recent studies have demonstrated the successful implementation of flow chemistry for the synthesis of pyrazoles from various precursors, including those involving diazo intermediates. mdpi.com These methodologies often involve the continuous generation of a diazo species followed by a cycloaddition reaction in the same flow system, showcasing the potential for streamlined and safer production of pyrazole-containing molecules. mdpi.com The future in this area will likely see the development of fully integrated, multi-step flow syntheses starting from simple precursors to complex, functionalized pyrazoles derived from 3-diazo-3H-pyrazole.

Development of Novel and Sustainable Catalytic Systems

The development of efficient and environmentally benign catalytic systems is a cornerstone of modern organic synthesis. In the context of 3-diazo-3H-pyrazole chemistry, research is increasingly focused on replacing traditional, often toxic, catalysts with more sustainable alternatives. This includes the use of earth-abundant metals and organocatalysts. beilstein-journals.orgmdpi.comnih.govacs.orgmdpi.com

Earth-Abundant Metal Catalysis: Catalysts based on abundant and low-toxicity metals such as iron and copper are gaining prominence. beilstein-journals.orgmdpi.comnih.gov These metals can effectively catalyze a range of transformations involving diazo compounds, including cycloadditions and C-H functionalization reactions. For instance, iron and copper catalysts have been successfully employed in various pyrazole (B372694) syntheses, offering a more sustainable alternative to precious metal catalysts like rhodium and palladium. mdpi.comnih.gov The cooperative action of different earth-abundant metals is also being explored to achieve novel reactivity and selectivity. nih.gov

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis and offers a green alternative to metal-based catalysts. acs.orgmdpi.com In the context of pyrazole synthesis, various organocatalytic approaches have been developed. For example, microwave-assisted, solvent-free cycloadditions have been reported, pointing towards greener synthetic routes. researchgate.net Furthermore, organocatalysts have been utilized in multicomponent reactions to construct complex pyrazole derivatives in an efficient and atom-economical manner. The future will likely see the design of more sophisticated organocatalysts that can control the reactivity and selectivity of 3-diazo-3H-pyrazole in a variety of transformations.

Advances in Asymmetric Synthesis Utilizing Chiral Diazo Precursors or Catalysts

The synthesis of enantiomerically pure pyrazoles is of significant interest, particularly for applications in medicinal chemistry. Asymmetric synthesis strategies involving 3-diazo-3H-pyrazole can be broadly categorized into two approaches: the use of chiral diazo precursors and the application of chiral catalysts.

Chiral Catalysts: Significant progress has been made in the development of chiral catalysts for asymmetric reactions of diazo compounds. Chiral scandium(III)/N,N'-dioxide complexes have been shown to be highly effective in catalyzing the asymmetric 1,3-dipolar cycloaddition of α-diazoesters with exocyclic enones, affording chiral spiro-pyrazolines with excellent diastereo- and enantioselectivities. sciengine.com Similarly, chiral phosphoric acids have been employed in the catalytic asymmetric construction of axially chiral indole-pyrazole derivatives. rsc.org The use of chiral-at-metal Rh(III) complexes has also been demonstrated for the asymmetric [2+1] cycloaddition of vinyl sulfoxonium ylides, which are stable surrogates for diazo compounds. acs.org

| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Sc(OTf)₃/N,N'-dioxide | α-Diazoesters and exocyclic enones | Spiro-pyrazolines | up to 98% | sciengine.com |

| Chiral Phosphoric Acid | Indoles and pyrazolyl acetates | Axially chiral indole-pyrazoles | High d.r. and e.r. | rsc.org |

| Chiral-at-metal Rh(III) complex | Vinyl sulfoxonium ylides and α,β-unsaturated acylimidazoles | Chiral cyclopropanes | up to >99% | acs.org |

| Silver/chiral pyrrolidinopyridine | Enynamides | Bispirocyclopentene pyrazolones | up to 99.5:0.5 er | nih.gov |

Chiral Diazo Precursors: An alternative strategy involves the use of diazo precursors that already contain a chiral center. This chirality can then be transferred during the subsequent reaction. While less common, this approach offers a direct route to chiral pyrazoles. The development of stable and readily accessible chiral diazo precursors derived from 3-diazo-3H-pyrazole is a promising area for future research.

Exploration of Undiscovered Reactivity Modes and Complex Rearrangements

While the 1,3-dipolar cycloaddition is the most common reaction of 3-diazo-3H-pyrazole, there is a growing interest in exploring its less conventional reactivity and its propensity to undergo complex molecular rearrangements.

Novel Reactivity: The reaction of 3-diazo-3H-pyrazole derivatives can lead to unexpected products through fragmentation-recombination mechanisms. For example, the treatment of a triketone with methanesulfonyl azide (B81097), intended to form a diazoketone, also yielded a dihydropyrazole and its corresponding pyrazole, suggesting an initial fragmentation followed by an intermolecular cycloaddition. ucla.edu The discovery of such novel reaction pathways opens up new avenues for the synthesis of complex heterocyclic systems.

Complex Rearrangements: 3H-pyrazoles are known to undergo the van Alphen-Hüttel rearrangement, which typically involves the migration of a substituent from the C3 position. researchgate.net However, more intricate rearrangements have been observed. For instance, structurally related 3H-pyrazoles have been shown to undergo regioselective 1,5-phenyl migration to form 4H-pyrazoles, which can then undergo further rearrangements. researchgate.net In some cases, concurrent migrations to both a nitrogen and a carbon atom have been reported, leading to a mixture of rearranged products. researchgate.net An unusual rearrangement involving a pyrazole nitrene has also been documented, resulting in a remote C-H functionalization and the reduction of the nitrene to an amine without the need for external oxidants or reductants. researchgate.net The study of these complex rearrangements is crucial for understanding the fundamental reactivity of the 3H-pyrazole core and for harnessing it in the design of novel synthetic transformations.

The exploration of these emerging trends will undoubtedly lead to new and improved methods for the synthesis of pyrazole-containing molecules with diverse and valuable properties. The continued development of safer, more sustainable, and highly selective reactions involving 3-diazo-3H-pyrazole will be a key focus of future research in this exciting area of chemistry.

Q & A

Q. What statistical methods validate reproducibility in pyrazole synthesis?

- Methodological Answer : Apply ANOVA to batch data (n ≥ 3) and calculate RSD for key steps (e.g., diazo transfer, <5% RSD acceptable). A study on 3-amino-pyrazole carboxylates reported 94% reproducibility using Design of Experiments (DoE) to optimize reaction time and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.